Cas no 64179-67-5 (2,3-dihydro-1,4-benzodioxine-2-carbaldehyde)

2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde is a versatile heterocyclic aldehyde featuring a benzodioxine core, which imparts unique reactivity and stability. Its structure combines an aromatic ring with a dioxane moiety, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The aldehyde functional group allows for further derivatization, enabling the formation of Schiff bases, reduction to alcohols, or condensation reactions. Its rigid bicyclic framework enhances stereochemical control in synthetic applications. The compound exhibits moderate solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under ambient conditions ensures ease of handling and storage, making it a practical choice for research and industrial applications.
2,3-dihydro-1,4-benzodioxine-2-carbaldehyde structure
64179-67-5 structure
Product Name:2,3-dihydro-1,4-benzodioxine-2-carbaldehyde
CAS No:64179-67-5
MF:C9H8O3
MW:164.158022880554
MDL:MFCD02656553
CID:512037
PubChem ID:191725
Update Time:2025-05-20

2,3-dihydro-1,4-benzodioxine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
    • 1,4-Benzodioxin-2-carboxaldehyde,2,3-dihydro-
    • 2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBALDEHYDE
    • 1,4-BENZODIOXAN-2-CARBOXALDEHYDE
    • 1,4-benzodioxanecarboxaldehyde
    • 1,4-Benzodioxin-2-carboxaldehyde,2,3-dihydro
    • 2,3-Dihydro-1,4-Benzodioxin-2-Carboxaldehyde
    • 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde
    • 2-Formyl-1,4-benzodioxan
    • 2-Formyl-1,4-dioxa-1,2,3,4-tetrahydronaphthalin
    • MDL: MFCD02656553
    • Inchi: 1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2
    • InChI Key: TVBNTFVSONEKOU-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OCC1C=O

Computed Properties

  • Exact Mass: 164.04700
  • Monoisotopic Mass: 164.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.314
  • Boiling Point: 265.892 °C at 760 mmHg
  • Flash Point: 105.236 °C
  • Refractive Index: 1.616
  • PSA: 35.53000
  • LogP: 1.02530

2,3-dihydro-1,4-benzodioxine-2-carbaldehyde Security Information

2,3-dihydro-1,4-benzodioxine-2-carbaldehyde Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,3-dihydro-1,4-benzodioxine-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:64179-67-5)2,3-dihydro-1,4-benzodioxine-2-carbaldehyde
Order Number:A13266
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):1172.0
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Additional information on 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde

Introduction to 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde (CAS No. 64179-67-5)

2,3-dihydro-1,4-benzodioxine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 64179-67-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and synthetic organic transformations. The benzodioxine core, combined with the aldehyde functionality, positions this molecule as a versatile intermediate in the synthesis of more complex pharmacophores.

The molecular structure of 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde consists of a fused ring system containing oxygen atoms, which contributes to its distinct electronic properties and reactivity. The presence of the aldehyde group at the 2-position enhances its utility as a building block for further functionalization. This compound has been explored in various synthetic pathways, particularly in the construction of bioactive molecules targeting specific biological pathways.

In recent years, the pharmaceutical industry has shown increasing interest in benzodioxine derivatives due to their structural similarity to natural products and their potential as scaffolds for drug discovery. 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde has been investigated for its role in developing novel therapeutic agents. Its reactivity allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for high-throughput screening.

One of the most compelling aspects of 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde is its utility in constructing molecules with biological activity. Researchers have leveraged its scaffold to design compounds with potential applications in treating neurological disorders, inflammation, and infectious diseases. The aldehyde group serves as a versatile handle for further chemical modifications, such as condensation reactions with amines to form Schiff bases or oxidation to yield carboxylic acids.

The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the aldehyde moiety. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 64179-67-5 more accessible for research purposes.

Recent studies have highlighted the importance of 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde in medicinal chemistry. For instance, researchers have demonstrated its use in generating derivatives with enhanced binding affinity to target proteins. These derivatives have shown promise in preclinical models, suggesting their potential as lead compounds for further development. The compound's ability to undergo selective modifications makes it an attractive candidate for structure-based drug design.

The chemical properties of 64179-67-5 also make it valuable in material science applications beyond pharmaceuticals. Its aromatic system and functional groups contribute to its solubility and reactivity under various conditions, making it suitable for use in polymer synthesis and as a ligand in catalytic systems. The versatility of this compound underscores its importance across multiple scientific disciplines.

In conclusion,2,3-dihydro-1,4-benzodioxine-2-carbaldehyde (CAS No. 64179-67-5) is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As our understanding of molecular interactions continues to evolve,64179-67-5 is likely to remain at the forefront of chemical research.

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Amadis Chemical Company Limited
(CAS:64179-67-5)2,3-dihydro-1,4-benzodioxine-2-carbaldehyde
A13266
Purity:99%
Quantity:5g
Price ($):1172.0
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